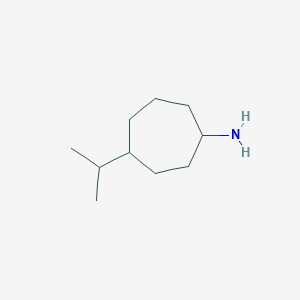
4-(Propan-2-yl)cycloheptan-1-amine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
4-(Propan-2-yl)cycloheptan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
4-(Propan-2-yl)cyclohexan-1-amine: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
4-(Propan-2-yl)cyclooctan-1-amine: Another similar compound with an eight-membered ring.
4-(Propan-2-yl)cyclopentan-1-amine: A related compound with a five-membered ring.
Uniqueness: 4-(Propan-2-yl)cycloheptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
生物活性
4-(Propan-2-yl)cycloheptan-1-amine, a compound with a cycloheptane structure substituted with an isopropyl group and an amine functional group, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antioxidant, anticancer, and other pharmacological effects.
The basic structure of this compound can be described as follows:
- Molecular Formula : C_{10}H_{17}N
- Molecular Weight : 155.25 g/mol
- Structure :
- Cycloheptane ring with an isopropyl group at position 4.
- Amine group at position 1.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate such activity. In studies, various derivatives of cycloalkyl amines have shown varying degrees of DPPH radical scavenging ability, suggesting that structural modifications can enhance antioxidant capacity .
Table 1: Antioxidant Activity of Cycloalkyl Amines
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD (To Be Determined) | |
| N-(1,3-dioxoisoindolin-2-yl)-3-amino | 137% of ascorbic acid | |
| Hydrazone with thiophene moiety | 126% of ascorbic acid |
Anticancer Activity
The anticancer potential of this compound and its derivatives has been explored through various in vitro assays against different cancer cell lines. For instance, studies have shown that certain cycloalkyl amines exhibit cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating their potential as therapeutic agents .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxicity of several cycloalkyl amines against U87 glioblastoma and MDA-MB-231 triple-negative breast cancer cell lines. The results indicated that certain derivatives were significantly more effective against U87 cells compared to MDA-MB-231 cells, highlighting the importance of structural variations in enhancing anticancer activity .
属性
IUPAC Name |
4-propan-2-ylcycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8(2)9-4-3-5-10(11)7-6-9/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVPIVWDPNFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















